REACTION_SMILES
|
[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][Br:8])[cH:9][c:10]1[F:11].[NH2:12][CH2:13][c:14]1[c:15]([Cl:22])[cH:16][c:17]([CH2:18][NH2:19])[cH:20][cH:21]1>>[F:11][c:15]1[c:14]([CH2:13][NH2:12])[cH:21][cH:20][c:17]([CH2:18][NH2:19])[cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1cc(CBr)ccc1CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1ccc(CN)c(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1ccc(CN)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |